Superior Anti-HIV-1 Potency of 688336-62-1 Versus the Lead Compound L1: A ~10-Fold Improvement
In MT-4 cell-based anti-HIV-1 assays using the HIV-1 strain IIIB, compound 688336-62-1 (designated 4a2 in the Zhan et al. series) achieved an EC₅₀ of 0.20 µM, representing an approximately 10.3-fold improvement over the lead compound L1 (EC₅₀ = 2.053 µM), a sulfanyltriazole-based NNRTI that served as the structural starting point for the bioisosteric replacement program [1]. This potency gain was achieved without additional structural optimization beyond the imidazole-for-triazole replacement, establishing the ITA scaffold as a productive lead-hopping strategy [1].
| Evidence Dimension | Anti-HIV-1 potency (EC₅₀) in MT-4 cells |
|---|---|
| Target Compound Data | EC₅₀ = 0.20 µM (HIV-1 IIIB) |
| Comparator Or Baseline | Lead compound L1: EC₅₀ = 2.053 µM (HIV-1 IIIB) |
| Quantified Difference | ~10.3-fold improvement in potency |
| Conditions | MT-4 cell culture; HIV-1 strain IIIB; MTT assay for cytopathic effect protection [1] |
Why This Matters
Procurement of 688336-62-1 is warranted when a researcher requires an NNRTI tool compound with ~10-fold greater cellular potency than the triazole-based lead L1 from which the ITA series was derived, enabling more potent target engagement at lower compound concentrations in cell-based HIV-1 replication studies.
- [1] Zhan, P., Liu, X., Zhu, J., Fang, Z., Li, Z., Pannecouque, C., & De Clercq, E. (2009). Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5775–5781. Table 1. View Source
